Enantiomer-Dependent Enantioselectivity in Asymmetric Henry Reactions: (R,R)- vs. (S,S)-Imidazolidin-4-one Ligands
In Cu(II)-catalyzed asymmetric Henry reactions, the absolute configuration of imidazolidin-4-one chiral ligands dictates the stereochemical outcome. Ligands with cis-configuration (analogous to the (R,R)- or (S,S)-stereochemistry of CAS 1149765-13-8) afford the nitroaldol product with the S-enantiomer in up to 97% enantiomeric excess (ee), whereas trans-configured ligands yield the R-enantiomer in up to 96% ee [1]. This inversion of product configuration demonstrates that the two stereocenters of the imidazolidin-4-one core are pharmacophoric for catalytic enantioselectivity—substituting the (R,R)-enantiomer with its (S,S)-counterpart would produce the opposite product enantiomer, fundamentally altering the synthetic outcome [1].
| Evidence Dimension | Enantioselectivity (ee%) of nitroaldol product in asymmetric Henry reaction |
|---|---|
| Target Compound Data | Up to 97% ee (S-enantiomer) for cis-configured imidazolidin-4-one/Cu(II) catalysts [1] |
| Comparator Or Baseline | Up to 96% ee (R-enantiomer) for trans-configured imidazolidin-4-one/Cu(II) catalysts [1] |
| Quantified Difference | Inversion of major product enantiomer (S vs. R); comparable magnitude of ee (97% vs. 96%) |
| Conditions | Cu(II)-catalyzed asymmetric Henry reaction; ligands I–III based on imidazolidin-4-one derivatives [1] |
Why This Matters
This class-level evidence demonstrates that the specific stereochemistry of the imidazolidin-4-one core is the primary determinant of catalytic enantioselectivity, making the (R,R)-enantiomer non-interchangeable with any other stereoisomer for applications requiring a defined product configuration.
- [1] Bartáček J, et al. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein J Org Chem. 2024;20:684–691. doi:10.3762/bjoc.20.62. PMID: 38590532. View Source
